Cas no 345616-08-2 (N-(2H-1,3-benzodioxol-5-yl)-5,6-dimethylthieno2,3-dpyrimidin-4-amine)

N-(2H-1,3-ベンゾジオキソール-5-イル)-5,6-ジメチルチエノ[2,3-d]ピリミジン-4-アミンは、複雑な構造を持つ有機化合物であり、ベンゾジオキソール基とチエノピリミジン骨格が結合した特徴的な分子です。この化合物は、高い分子安定性と特異的な生体活性を示す可能性があり、医薬品開発や創薬研究において重要な中間体としての応用が期待されます。特に、そのユニークな構造は標的タンパク質との選択的な相互作用を可能にし、薬理学的プロファイルの最適化に寄与します。合成経路の効率性と精製の容易さも、研究用途での利点として挙げられます。

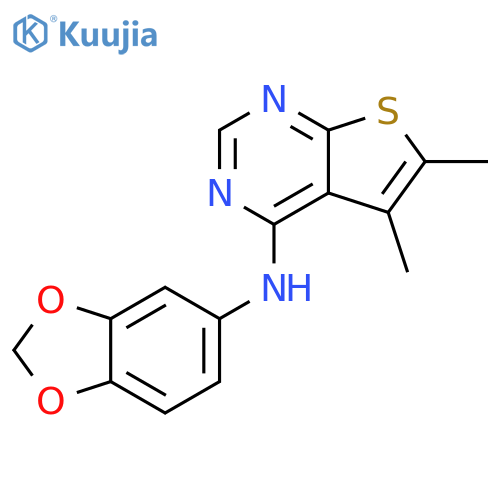

345616-08-2 structure

商品名:N-(2H-1,3-benzodioxol-5-yl)-5,6-dimethylthieno2,3-dpyrimidin-4-amine

N-(2H-1,3-benzodioxol-5-yl)-5,6-dimethylthieno2,3-dpyrimidin-4-amine 化学的及び物理的性質

名前と識別子

-

- N-(benzo[d][1,3]dioxol-5-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine

- Thieno[2,3-d]pyrimidin-4-amine, N-1,3-benzodioxol-5-yl-5,6-dimethyl-

- N-(2H-1,3-benzodioxol-5-yl)-5,6-dimethylthieno2,3-dpyrimidin-4-amine

- AKOS000535665

- N-(1,3-benzodioxol-5-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine

- HMS1425H16

- AF-399/15128536

- 345616-08-2

- IFLab1_004746

- CCG-193359

- WAY-304800-A?

- N-(2H-1,3-benzodioxol-5-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine

- Oprea1_525258

- G65067

- Z31191207

- IDI1_010501

- CHEMBL4938878

- WAY-304800-A

- SCHEMBL13166606

- F1142-4854

- STL307104

-

- インチ: 1S/C15H13N3O2S/c1-8-9(2)21-15-13(8)14(16-6-17-15)18-10-3-4-11-12(5-10)20-7-19-11/h3-6H,7H2,1-2H3,(H,16,17,18)

- InChIKey: KUVGCRMUXJJCHC-UHFFFAOYSA-N

- ほほえんだ: C1=NC(NC2=CC=C3OCOC3=C2)=C2C(C)=C(C)SC2=N1

計算された属性

- せいみつぶんしりょう: 299.07284784g/mol

- どういたいしつりょう: 299.07284784g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 21

- 回転可能化学結合数: 2

- 複雑さ: 386

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4

- トポロジー分子極性表面積: 84.5Ų

N-(2H-1,3-benzodioxol-5-yl)-5,6-dimethylthieno2,3-dpyrimidin-4-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1142-4854-2μmol |

N-(2H-1,3-benzodioxol-5-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine |

345616-08-2 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F1142-4854-5μmol |

N-(2H-1,3-benzodioxol-5-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine |

345616-08-2 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1142-4854-30mg |

N-(2H-1,3-benzodioxol-5-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine |

345616-08-2 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F1142-4854-3mg |

N-(2H-1,3-benzodioxol-5-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine |

345616-08-2 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1142-4854-4mg |

N-(2H-1,3-benzodioxol-5-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine |

345616-08-2 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F1142-4854-10mg |

N-(2H-1,3-benzodioxol-5-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine |

345616-08-2 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1142-4854-15mg |

N-(2H-1,3-benzodioxol-5-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine |

345616-08-2 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F1142-4854-10μmol |

N-(2H-1,3-benzodioxol-5-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine |

345616-08-2 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1142-4854-5mg |

N-(2H-1,3-benzodioxol-5-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine |

345616-08-2 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | W423522-1ml |

WAY-304800-A |

345616-08-2 | 10mM in DMSO | 1ml |

¥720.90 | 2023-08-31 |

N-(2H-1,3-benzodioxol-5-yl)-5,6-dimethylthieno2,3-dpyrimidin-4-amine 関連文献

-

D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910

-

Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

-

Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229

345616-08-2 (N-(2H-1,3-benzodioxol-5-yl)-5,6-dimethylthieno2,3-dpyrimidin-4-amine) 関連製品

- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)

- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)

- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)

- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)

- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)

推奨される供給者

atkchemica

(CAS:345616-08-2)N-(2H-1,3-benzodioxol-5-yl)-5,6-dimethylthieno2,3-dpyrimidin-4-amine

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ